REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[C:4]([N+:16]([O-])=O)[CH:3]=1.[S:19]1[CH:23]=[CH:22][CH:21]=[C:20]1B(O)O.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.O.C(OCC)(=O)C>[C:11]([O:10][C:9](=[O:15])[NH:8][C:5]1[CH:6]=[CH:7][C:2]([C:20]2[S:19][CH:23]=[CH:22][CH:21]=2)=[CH:3][C:4]=1[NH2:16])([CH3:14])([CH3:13])[CH3:12] |f:2.3.4|
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)NC(OC(C)(C)C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
9.94 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)B(O)O
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Pd[PPh3]4
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen through the mixture for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the heterogeneous mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 h
|
Duration
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20 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in diethylether (500 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield the yellow-brown solid
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=C(C=C1)C=1SC=CC1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |